3,5-Dichloro-2,6-difluoroisonicotinaldehyde

Vue d'ensemble

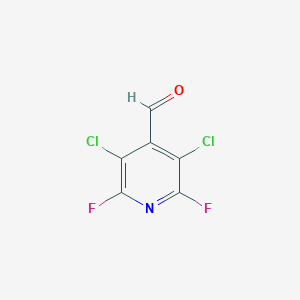

Description

3,5-Dichloro-2,6-difluoroisonicotinaldehyde is an organic compound with the molecular formula C6HCl2F2NO It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 3, 5, 2, and 6 positions, respectively, and an aldehyde group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde typically involves the halogenation of pyridine derivatives. One common method includes the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C) to introduce fluorine atoms . The aldehyde group can be introduced through formylation reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dichloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dichloro-2,6-difluoroisonicotinaldehyde is explored for its potential as a building block in drug development. It has been investigated for interactions with biological targets, particularly in the context of:

- Thyroid Hormone Receptor Modulation: Research indicates that derivatives of this compound may exhibit selective activity towards thyroid hormone receptors, which could lead to therapeutic applications in managing lipid levels and metabolic disorders .

Agrochemicals

The compound has been identified as having herbicidal properties. Its derivatives are being studied for efficacy against various plant pathogens and pests, making it a candidate for developing new agrochemical formulations.

Material Science

In material science, this compound serves as an intermediate in synthesizing advanced materials. Its unique electronic properties due to the presence of electron-withdrawing groups (chlorine and fluorine) allow it to participate in various chemical reactions, enhancing the performance characteristics of polymers and coatings.

Case Study 1: Thyroid Hormone Receptor Selectivity

A study evaluated the efficacy of compounds derived from this compound on thyroid hormone receptors. It was found that certain derivatives exhibited significant selectivity for the thyroid hormone receptor beta over alpha, suggesting potential therapeutic applications in managing hyperlipidemia without adverse effects on cardiac function .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of chlorofluoropyridine derivatives indicated that this compound showed promising results against common agricultural weeds. The studies demonstrated effective inhibition of weed growth at various concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Building block for drug development | Potential treatment for metabolic disorders |

| Agrochemicals | Herbicidal properties | Effective against agricultural pests |

| Material Science | Intermediate for advanced materials | Enhances performance characteristics of polymers |

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

3,5-Dichloro-2,6-difluoropyridine: Lacks the aldehyde group, making it less reactive in certain condensation reactions.

2,6-Difluoropyridine: Lacks chlorine atoms, resulting in different reactivity and applications.

3,5-Dichloro-4-fluoropyridine:

Uniqueness: 3,5-Dichloro-2,6-difluoroisonicotinaldehyde is unique due to the combination of chlorine and fluorine atoms with an aldehyde group, providing a versatile platform for further chemical modifications and applications in various fields.

Propriétés

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUAYMLYSRYBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376656 | |

| Record name | 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17723-32-9 | |

| Record name | 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.